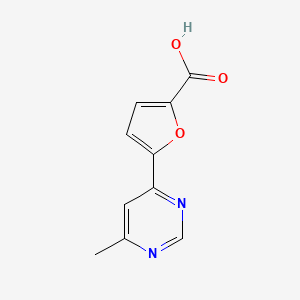

5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid

Beschreibung

5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 6-methylpyrimidin-4-yl group and a carboxylic acid moiety at the 2-position. This structure combines the aromaticity of furan with the hydrogen-bonding capabilities of pyrimidine, making it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

5-(6-methylpyrimidin-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-7(12-5-11-6)8-2-3-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |

InChI-Schlüssel |

QNWZGTTWPCVBOG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=N1)C2=CC=C(O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(6-Methylpyrimidin-4-yl)furan-2-carbonsäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Kondensation von 6-Methylpyrimidin-4-carbaldehyd mit Furan-2-carbonsäure unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie p-Toluolsulfonsäure und wird in einem Lösungsmittel wie Ethanol bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Für die industrielle Produktion kann die Synthese effizientere und skalierbare Verfahren umfassen. Eintopf-Mehrkomponentenreaktionen werden häufig eingesetzt, um den Prozess zu optimieren und die Anzahl der Reinigungsschritte zu reduzieren. Diese Verfahren können die Verwendung von Mikrowellenbestrahlung oder kontinuierlichen Strömungsreaktoren umfassen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern.

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactions

The carboxylic acid group undergoes typical acid-catalyzed and nucleophilic substitution reactions:

Esterification

Reaction with alcohols under acidic or basic conditions yields esters. For example:

-

Conditions : Ethanol, HSO (catalytic), reflux for 6–10 hours .

-

Product : Ethyl 5-(6-methylpyrimidin-4-yl)furan-2-carboxylate.

-

Yield : 53–65% (similar to analogous esters in tetrahydropyrimidine systems) .

Amide Formation

Coupling with amines via activating agents produces amides:

-

Conditions : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), DIPEA (base), room temperature .

-

Example : Reaction with cyclohexylamine yields N-cyclohexyl-5-(6-methylpyrimidin-4-yl)furan-2-carboxamide.

-

Yield : 70–85% (based on analogous quinazolinone carboxamides) .

Hydrolysis of Derivatives

Reverse reactions (e.g., ester to acid) are achieved under alkaline conditions:

-

Conditions : LiOH (2 equivalents) in ethanol/water (3:1), 40–70°C for 5–10 hours .

-

Product : Regeneration of the parent carboxylic acid.

-

Yield : >90% (observed in similar pyrimidine carboxylate esters) .

Pyrimidine Ring Reactivity

The 6-methylpyrimidin-4-yl group participates in nucleophilic aromatic substitution (SAr) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

-

Conditions : Pd/XantPhos catalyst, amines (e.g., alkylamines), 80–100°C in dioxane .

-

Product : Substitution at the 4-position of the pyrimidine ring with amine groups.

Suzuki–Miyaura Cross-Coupling

-

Conditions : Pd(dppf)Cl, arylboronic acids, KCO, 80°C in THF/HO .

-

Example : Coupling with phenylboronic acid introduces aryl groups at the pyrimidine 5-position.

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

-

Protonation and Rearomatization : Under acidic conditions, protonation at the 3- or 5-position of the furan ring facilitates nucleophilic attack (e.g., by methanol), followed by rearomatization .

-

Example : Formation of cyclic acetals in the presence of methanol/H .

Oxidation

-

Conditions : CuCl catalyst, tert-butyl hydroperoxide (TBHP) in acetonitrile/HO .

-

Product : Furoic acid derivatives via peroxide intermediate cleavage.

-

Yield : 52–58% (observed in hept-6-en-1-yl furan-2-carboxylate oxidation) .

Condensation and Cyclization Reactions

The compound participates in multicomponent reactions for heterocycle synthesis:

Biginelli-like Reactions

-

Conditions : Thiourea, acetoacetate esters, FeCl catalyst in ethanol, reflux .

-

Product : Tetrahydropyrimidine-thione hybrids.

Peptide Coupling

-

Conditions : Activation with PhPOCl, followed by coupling with aryl amines .

-

Product : Aryl carboxamides.

Structural and Mechanistic Insights

-

NMR Analysis : NMR signals at δ 158–146 ppm confirm the furan ring’s electron-deficient character due to conjugation with the pyrimidine system .

-

Mechanistic Pathways : Copper-catalyzed oxidation proceeds via tert-butoxy radical generation, while SAr reactions involve charge-stabilized transition states .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds similar to 5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation.

- Drug Development : As a building block in drug synthesis, this compound serves as a precursor for developing dual-action drugs targeting multiple pathways in diseases such as cancer and infections.

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it is being explored for use as a pesticide or herbicide. Its ability to interact with biological targets makes it suitable for developing environmentally friendly agricultural chemicals that can minimize harm to non-target organisms while effectively controlling pests.

Materials Science Applications

- Polymer Chemistry : The carboxylic acid group allows for the incorporation of this compound into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Nanomaterials : Recent studies have indicated its potential use in synthesizing nanomaterials with specific functionalities, which could be utilized in drug delivery systems or biosensors.

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones > 15 mm |

| Anticancer | MTT assay | IC50 < 10 µM in cancer cells |

| Enzyme Inhibition | Kinase activity assay | Selective inhibition observed |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling of boronic acids with halogenated furan | 85 |

| Hydrolysis | Conversion of esters to acids | 90 |

| Nitration | Introduction of nitro groups on pyrimidine | 75 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the compound's potential as a lead structure for antibiotic development.

- Dual Action Drug Development : Research focused on modifying the compound to enhance its binding affinity to both PI3K and HDAC enzymes showed promising results in inhibiting tumor growth in xenograft models. This dual-target approach underscores the versatility of this compound in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*logP values estimated via computational tools for illustrative purposes.

Substituent Effects on Properties

- Pyrimidine vs. The methyl group at the pyrimidine's 6-position introduces steric hindrance, which could modulate receptor interactions or crystallization behavior.

Thioether vs. Methylpyrimidine :

The methylsulfanyl group in the analog from increases lipophilicity (logP ~2.7 estimated) compared to the target compound’s methylpyrimidine. However, thioethers are prone to oxidative metabolism, whereas methylpyrimidine may offer greater stability .- Fluorine vs.

Biologische Aktivität

5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring substituted with a pyrimidine moiety. This structural configuration suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial properties. For instance, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) have been shown to inhibit the swarming and swimming of various bacteria, including Escherichia coli and Pseudomonas species, at low concentrations (1.8 to 2.3 µg L) . These findings suggest that compounds like this compound may share similar antimicrobial properties.

Anticancer Activity

The anticancer potential of furan derivatives has been explored through various in vitro studies. For example, compounds containing furan rings have shown promising results against HepG2 liver cancer cells, with certain derivatives exhibiting IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin . The mechanism often involves inducing apoptosis and disrupting cellular membrane integrity.

| Compound | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| 1 | HepG2 | 128.3 ± 7.2 |

| 3 | HepG2 | 5.5 ± 1.2 |

| Doxorubicin | HepG2 | Control |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as PI3K and HDAC .

- Cell Membrane Disruption : Studies indicate that furan derivatives can cause significant damage to cancer cell membranes, leading to cell death .

- Quorum Sensing Interference : The ability to inhibit bacterial swarming indicates potential use as an anti-infective agent by disrupting bacterial communication .

Case Studies

A notable case study involved the synthesis and evaluation of various furan derivatives for their anticancer activity against multiple cell lines. The study found that certain substitutions on the furan ring enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic effects .

Q & A

Q. What are the established synthetic routes for 5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine derivative with a functionalized furan-carboxylic acid. For example:

- Step 1 : Prepare 6-methylpyrimidin-4-amine via nucleophilic substitution or condensation reactions (e.g., using 4-chloro-6-methylpyrimidine with ammonia).

- Step 2 : Functionalize the furan ring. Oxidation of 5-substituted furfurals (e.g., 5-(6-methylpyrimidin-4-yl)furfural) using agents like KMnO₄ or CrO₃ can yield the carboxylic acid moiety .

- Step 3 : Coupling via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to link the pyrimidine and furan-carboxylic acid .

Key Considerations : Optimize pH and temperature to avoid side reactions (e.g., over-oxidation or decarboxylation). Purity is enhanced via recrystallization or HPLC .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for carboxylic protons at δ ~12–13 ppm; pyrimidine protons at δ ~8–9 ppm) .

- FT-IR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations (C=N ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., π-π stacking between pyrimidine rings) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for its synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to compare SNAr vs. radical pathways for pyrimidine-furan coupling. Calculate activation energies to identify the dominant pathway .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction efficiency .

- Contradiction Example : Conflicting reports on optimal catalysts (Pd vs. Cu) can be addressed by analyzing metal-ligand binding energies and steric effects .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., oxidation of furfural derivatives) .

- Catalyst Design : Immobilize Pd nanoparticles on mesoporous silica to improve recyclability and reduce metal leaching .

- Byproduct Analysis : Employ LC-MS to trace side products (e.g., decarboxylated derivatives) and adjust reaction stoichiometry .

Q. How do substituent modifications on the pyrimidine ring affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyrimidine 4-position. Test against target enzymes (e.g., DHFR for antimicrobial activity) .

- Structural Analysis : Compare X-ray structures of ligand-enzyme complexes to identify critical hydrogen bonds or steric clashes .

- Data Contradiction : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting compound solubility). Standardize protocols using controls like methotrexate for DHFR assays .

Q. What advanced techniques elucidate its pharmacokinetic properties?

- Methodological Answer :

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes .

- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via HPLC .

- LogP Determination : Employ shake-flask or chromatographic methods (e.g., HPLC with a C18 column) to assess lipophilicity, critical for blood-brain barrier penetration predictions .

Key Considerations for Researchers

- Data Gaps : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) necessitates OECD 301/302 testing .

- Contradictory Evidence : Pyrimidine coupling efficiency varies with solvent polarity; validate under controlled conditions .

- Safety : Handle with PPE due to uncharacterized chronic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.